Anticonvulsant Activity and Metabolic Degradation: N-Dodecanoyl GABA vs. 1-Dodecanoyl-2-pyrrolidinone and 1-Dodecyl-2-pyrrolidinone
In a direct head-to-head comparative study in mice, N-dodecanoyl GABA (compound II) was compared with 1-dodecanoyl-2-pyrrolidinone (I) and 1-dodecyl-2-pyrrolidinone (III) for anticonvulsant activity against both picrotoxin-induced and pentylenetetrazole-induced seizures. Compound II (N-dodecanoyl GABA) and compound I both degraded into free GABA in mouse liver homogenate, brain homogenate, and more slowly in plasma, whereas compound III exhibited no degradation in any biological medium tested [1]. All three compounds showed dose-dependent anticonvulsant activity on picrotoxin-induced seizures, but only compounds II and III demonstrated anticonvulsant activity on pentylenetetrazole-induced seizures and prolonged sodium pentobarbital-induced sleeping time [1]. Critically, none of the three compounds significantly elevated endogenous GABA levels in mouse brain after intraperitoneal administration, and all were detected as intact derivatives in brain tissue, indicating that anticonvulsant activity is mediated by the intact dodecyl-bearing molecules rather than by released GABA [1].
| Evidence Dimension | Degradation into GABA in biological media |
|---|---|
| Target Compound Data | Degrades into GABA in mouse liver homogenate, brain homogenate, and plasma |
| Comparator Or Baseline | 1-Dodecanoyl-2-pyrrolidinone (I): degrades into GABA; 1-Dodecyl-2-pyrrolidinone (III): no degradation in any medium |
| Quantified Difference | Compound II and I: GABA release observed; Compound III: zero degradation |
| Conditions | Mouse liver homogenate, brain homogenate, and plasma; in vitro degradation assay |
Why This Matters
The ability of N-dodecanoyl GABA to degrade into GABA in both peripheral and CNS compartments, combined with its direct anticonvulsant activity as an intact molecule, provides a dual mechanism not shared by all lipophilic GABA derivatives—making it the preferred candidate for prodrug strategies where both immediate receptor-mediated and sustained GABA-release mechanisms are desired.
- [1] Nakamura J, Nakamura T, Nakamura K, et al. Comparative studies on the anticonvulsant activity of lipophilic derivatives of gamma-aminobutyric acid and 2-pyrrolidinone in mice. J Pharmacobiodyn. 1991;14(1):1-8. View Source
